1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
Description
Properties
IUPAC Name |
1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-methylsulfonylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO3S/c1-24(22,23)14-5-2-13(3-6-14)4-7-15(21)20-10-8-16(9-11-20)12-17(16,18)19/h2-3,5-6H,4,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOYOJQIEGIBNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC3(CC2)CC3(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable difluoro precursor and an amine.
Introduction of the phenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the phenyl ring to the spirocyclic core.
Functionalization with the methylsulfonyl group: This is typically done through a sulfonation reaction using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The difluoro and methylsulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, under mild to moderate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its spirocyclic structure can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and azaspiro functionalities play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations:
- Methylsulfonyl vs. Thioether/Phenyl Groups : The methylsulfonyl group in the target compound and Compound 4a is critical for COX-2 inhibition due to its ability to form hydrogen bonds with the enzyme’s active site. In contrast, phenylthio or fluorophenyl substituents (e.g., ) reduce polarity and may compromise target engagement.
Molecular Properties and Pharmacokinetics
Biological Activity
The compound 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a novel chemical entity characterized by its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical attributes:
- IUPAC Name: this compound
- Molecular Formula: C17H21F2N O2S
- Molecular Weight: 325.42 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The difluoro group enhances hydrogen bonding capabilities, potentially increasing binding affinity to enzymes or receptors involved in various biochemical pathways. The methylsulfonyl group may also influence the compound's pharmacokinetics and bioavailability.
Antimicrobial Activity
Recent studies have indicated that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For example, in vitro assays demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In a study involving human cancer cell lines, it was observed to induce apoptosis in breast cancer cells (MCF-7) at concentrations above 10 µM. The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis.
Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective effects. In models of oxidative stress-induced neurotoxicity, it demonstrated the ability to reduce reactive oxygen species (ROS) levels and improve cell viability in neuronal cell lines.
Case Studies
Synthesis and Applications
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The azaspiro structure is formed through cyclization reactions followed by the introduction of the phenyl moiety via nucleophilic substitution reactions.
Synthetic Route Overview
- Formation of Azaspiro Ring: Cyclization using difluoro-substituted amines.
- Introduction of Phenyl Moiety: Nucleophilic substitution with phenolic derivatives.
This compound has potential applications in drug discovery, particularly in developing new antimicrobial and anticancer agents.
Q & A
Q. What are the key steps in synthesizing this compound, and how is its structure confirmed?
The synthesis typically involves constructing the spirocyclic core via cyclization reactions, followed by introducing the difluoro and methylsulfonylphenyl groups. Key steps include:
- Spirocyclic core formation : Using reagents like tert-butyl nitrite or iodine-mediated cyclization under anhydrous conditions.
- Functional group introduction : Nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
- Purification : Column chromatography with gradients of ethyl acetate/hexane . Structural confirmation relies on ¹H/¹³C NMR (chemical shifts for spirocyclic protons at δ 3.5–4.5 ppm and methylsulfonyl protons at δ 3.0–3.2 ppm) and HRMS (exact mass matching C₁₈H₂₀F₂NO₃S: calculated 376.1125) .
Q. Which spectroscopic methods are critical for characterizing this compound’s purity and stability?
- NMR spectroscopy : Identifies spirocyclic protons and confirms regiochemistry.
- HPLC : Assesses purity (>95% required for biological assays) under reverse-phase conditions (C18 column, acetonitrile/water mobile phase).
- DSC/TGA : Evaluates thermal stability (decomposition temperature >200°C indicates suitability for long-term storage) .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) by aligning the difluoro-azaspiro moiety in hydrophobic pockets.
- Pharmacophore modeling : Map electrostatic and steric features of the methylsulfonyl group for target complementarity.
- MD simulations : Assess binding stability over 100 ns trajectories (RMSD <2 Å indicates stable interactions) .
Q. What experimental strategies resolve contradictions in reaction pathway data during synthesis optimization?
- Kinetic studies : Vary temperature (0–80°C) and monitor intermediate formation via in situ IR.
- Isotopic labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in ketone groups.
- X-ray crystallography : Resolve stereochemical ambiguities in spirocyclic intermediates .
Q. How does the difluoro group influence metabolic stability, and how is this assessed experimentally?
- In vitro assays : Incubate with human liver microsomes (HLMs) and measure half-life (t₁/₂) via LC-MS. Fluorination typically increases t₁/₂ by 2–3× due to reduced CYP450-mediated oxidation.
- Plasma stability tests : Monitor degradation in rat plasma (37°C, pH 7.4) over 24 hours.
- LogP measurements : Use shake-flask method (expected LogP ~2.5–3.0) to correlate lipophilicity with membrane permeability .
Methodological Notes
- Stereochemical Control : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers during spirocyclic core synthesis .
- Reaction Optimization : Employ DoE (Design of Experiments) to optimize coupling reactions (e.g., Pd catalyst loading: 2–5 mol%, base: K₂CO₃ vs. Cs₂CO₃) .
- Toxicity Screening : Perform Ames tests (TA98 strain) and hERG inhibition assays (IC₅₀ >10 µM desired) early in development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
